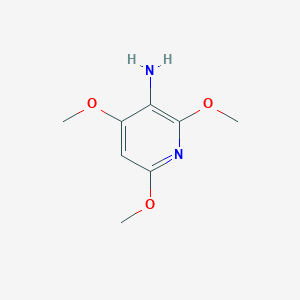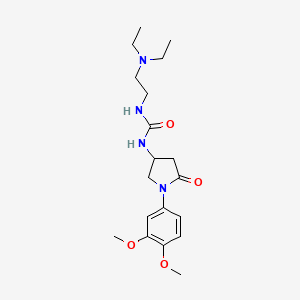
6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one is a xanthene derivative. Xanthenes are a class of organic compounds known for their fluorescent properties and are widely used in dyes, lasers, and as pH indicators.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one typically involves the condensation of appropriate phenolic and aromatic aldehyde precursors under acidic or basic conditions. The reaction may proceed through a Friedel-Crafts alkylation mechanism.
Industrial Production Methods
Industrial production methods for xanthenes often involve large-scale condensation reactions using catalysts to increase yield and efficiency. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones.
Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogens, nitrating agents, and sulfonating agents are typical reagents.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted xanthenes and hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a fluorescent dye or pH indicator.
Biology: Employed in fluorescence microscopy and cell imaging.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The compound’s mechanism of action in biological systems often involves its interaction with cellular components, leading to fluorescence. The molecular targets may include nucleic acids and proteins, and the pathways involved could be related to cellular imaging and diagnostics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent tracer.
Rhodamine: Known for its use in fluorescence microscopy.
Eosin: Used as a dye and in histology.
Uniqueness
6-Hydroxy-9-(4-methoxy-2-methylphenyl)-3H-xanthen-3-one may offer unique properties such as specific fluorescence wavelengths or enhanced stability compared to similar compounds.
Eigenschaften
IUPAC Name |
6-hydroxy-9-(4-methoxy-2-methylphenyl)xanthen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-12-9-15(24-2)5-8-16(12)21-17-6-3-13(22)10-19(17)25-20-11-14(23)4-7-18(20)21/h3-11,22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQWKLCFUMLLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
![6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2390022.png)



![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)







